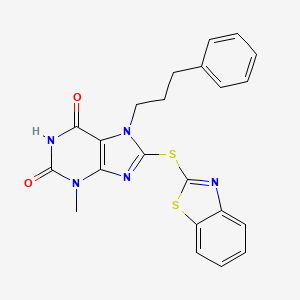
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione” has the molecular formula C22H19N5O2S2 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The average mass is 449.549 Da and the mono-isotopic mass is 449.098022 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A significant application of compounds related to 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is in the realm of anticancer research. For instance, Hayallah (2017) discusses the design, synthesis, and testing of new purine-diones, including similar compounds, for their anticancer activity. These compounds exhibited good to excellent inhibition activity against human breast cancer cell lines, showcasing their potential in cancer treatment (Hayallah, 2017).
Synthesis of Novel Derivatives
Gobouri (2020) explores the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives. The structures of these newly synthesized compounds were confirmed by various spectroscopic methods, contributing to the development of new derivatives with potential therapeutic applications (Gobouri, 2020).
Cardiovascular Activity
In the field of cardiovascular research, Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their electrocardiographic, antiarrhythmic, and hypotensive activity. This study highlights the potential use of similar compounds in treating cardiovascular conditions (Chłoń-Rzepa et al., 2004).
Analgesic and Anti-inflammatory Properties
Zygmunt et al. (2015) investigated new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory properties. This study is important as it opens up possibilities for the development of new analgesic and anti-inflammatory agents, indicating the broad therapeutic potential of these compounds (Zygmunt et al., 2015).
Eigenschaften
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-26-18-17(19(28)25-20(26)29)27(13-7-10-14-8-3-2-4-9-14)21(24-18)31-22-23-15-11-5-6-12-16(15)30-22/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHHYFLKDQRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4S3)CCCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)
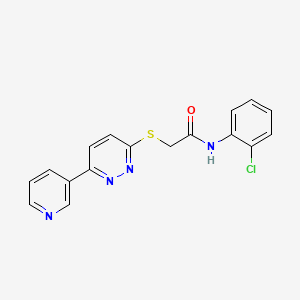

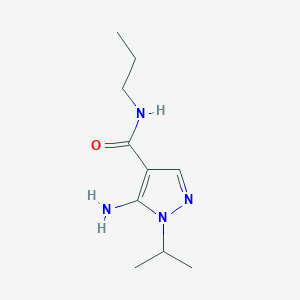

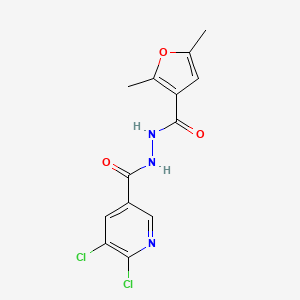
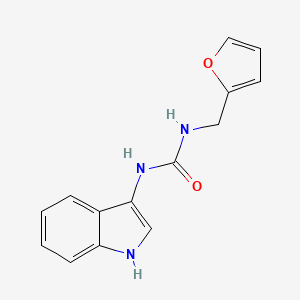
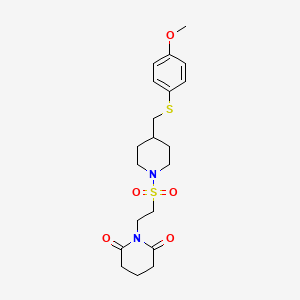

![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
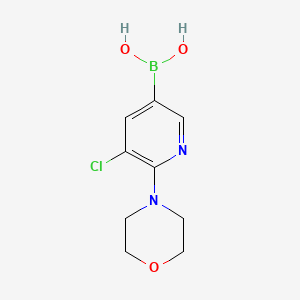
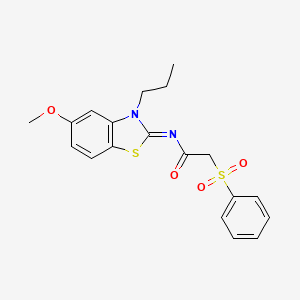
![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)